Cas no 873685-07-5 (1,2-Benzenediamine, N,N'-bis[(1R)-1-phenylethyl]-)
873685-07-5 structure
Product Name:1,2-Benzenediamine, N,N'-bis[(1R)-1-phenylethyl]-
CAS No:873685-07-5
MF:C22H24N2
MW:316.439365386963
CID:1883500
PubChem ID:101341973
Update Time:2025-04-21
1,2-Benzenediamine, N,N'-bis[(1R)-1-phenylethyl]- Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Benzenediamine, N,N'-bis[(1R)-1-phenylethyl]-
- 873685-07-5
- DTXSID301236243
- N1,N2-Bis[(1R)-1-phenylethyl]-1,2-benzenediamine
-
- Inchi: 1S/C22H24N2/c1-17(19-11-5-3-6-12-19)23-21-15-9-10-16-22(21)24-18(2)20-13-7-4-8-14-20/h3-18,23-24H,1-2H3/t17-,18-/m1/s1
- InChI Key: NSYLLZSQFNSKDN-QZTJIDSGSA-N
- SMILES: N(C1=CC=CC=C1N[C@H](C)C1C=CC=CC=1)[C@H](C)C1C=CC=CC=1
Computed Properties
- Exact Mass: 316.193948774Da
- Monoisotopic Mass: 316.193948774Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.7
- Topological Polar Surface Area: 24.1Ų
1,2-Benzenediamine, N,N'-bis[(1R)-1-phenylethyl]- Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
873685-07-5 (1,2-Benzenediamine, N,N'-bis[(1R)-1-phenylethyl]-) Related Products
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